molecular formula C6H6BrNO B168333 4-Bromophenylhydroxylamine CAS No. 10468-46-9

4-Bromophenylhydroxylamine

Cat. No.: B168333
CAS No.: 10468-46-9
M. Wt: 188.02 g/mol
InChI Key: FFGRMJZVLLBFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Precursor in Organic Transformations

The utility of 4-bromophenylhydroxylamine is most prominent in its role as a key precursor and intermediate in a variety of organic transformations. Its bifunctional nature, possessing both the hydroxylamine (B1172632) moiety and a reactive brominated aryl ring, allows for diverse synthetic applications. It serves as a foundational building block for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.ai

Several documented transformations highlight its significance. For instance, it is a known precursor for the synthesis of other substituted anilines, such as 4-Bromo-2,6-dichloroaniline. molbase.com Research has demonstrated its use in preparing ortho-trifluoromethoxylated aniline (B41778) derivatives through reactions involving OCF₃ migration. rsc.org In one patented process, N-(4-bromophenyl)hydroxylamine is reacted with acetyl chloride as part of a synthetic sequence. google.com Furthermore, it participates in condensation reactions, such as the reaction with nortropinone hydrochloride under acidic conditions to form complex heterocyclic structures like 2-bromo-6,7,8,9,10-pentahydro-7,10-epiminocyclohepta[b]benzofuran, a key intermediate for serotonin (B10506) sub-type 6 (5-HT₆) modulators. google.com

The following table summarizes selected synthetic applications of this compound as a precursor.

PrecursorReagent(s)Product(s)Application/Significance
This compound Nortropinone hydrochloride, HOAc, H₂SO₄2-bromo-6,7,8,9,10-pentahydro-7,10-epiminocyclohepta[b]benzofuranIntermediate for 5-HT₆ modulators google.com
This compound Acetyl chloride, NaHCO₃N-Acetoxy-N-(4-bromophenyl)acetamideIntermediate in trifluoromethoxylation reactions google.com
This compound Not specified4-Bromo-2,6-dichloroanilineSynthesis of substituted anilines molbase.com
This compound Benzaldehyde (B42025)Not specifiedMechanistic studies of nitrone formation escholarship.org

Overview of Research Trajectories

Research involving this compound has primarily followed two main trajectories: its synthesis and its application in synthetic and mechanistic studies. The synthesis of this compound itself is a subject of investigation, with common methods including the selective reduction of the corresponding nitro compound, 1-bromo-4-nitrobenzene (B128438). ontosight.ai For example, a Bi(I)-catalyzed transfer hydrogenation using ammonia-borane has been reported to produce N-(4-bromophenyl)hydroxylamine from its nitro precursor in high yield (85%). mpg.de Another efficient method involves the photochemical reduction of nitroarenes using γ-terpinene, which yielded N-(4-bromophenyl)hydroxylamine in 94% yield. rsc.org

The second major research avenue explores its utility as a reactive intermediate in mechanistic inquiries and the development of new synthetic methodologies. The compound's reactions are studied to understand the fundamental mechanisms of transformations involving arylhydroxylamines. For example, its reaction with benzaldehyde has been part of mechanistic studies on nitrone formation. escholarship.org Moreover, its role in the organocatalytic oxidation of anilines has been explored to elucidate reaction pathways. rsc.org Its application in the synthesis of complex molecules, such as the previously mentioned 5-HT₆ modulators google.com and spirocyclopropanated β-lactams uni-goettingen.de, showcases its importance in constructing architecturally complex and potentially bioactive scaffolds. These research efforts underscore the compound's value in both fundamental organic chemistry and goal-oriented synthetic projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRMJZVLLBFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146647
Record name 4-Bromophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-46-9
Record name 4-Bromophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromophenylhydroxylamine

Reduction of Nitroarenes to N-Arylhydroxylamines

The reduction of nitroarenes serves as a primary route to obtaining N-arylhydroxylamines, including 4-bromophenylhydroxylamine. Various methods have been developed to achieve this transformation with high selectivity and efficiency.

Photochemical Reduction Approaches utilizing γ-terpinene.rsc.org

A notable method for the synthesis of N-arylhydroxylamines is through the photochemical reduction of nitroarenes. rsc.org This approach utilizes γ-terpinene as a hydrogen source and is conducted under the irradiation of 413 nm LEDs at room temperature. rsc.org A key advantage of this protocol is that it does not require any additional catalysts or additives. rsc.org The method has demonstrated a broad substrate scope, excellent tolerance of various functional groups, and provides high yields and selectivity for the desired N-arylhydroxylamine product. rsc.org The practicality of this technique is further highlighted by its successful application in the synthesis of various N-arylhydroxylamines. rsc.org

Activation of NaBH4 for Nitroarene Reduction.mdpi.com

Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent in organic chemistry. commonorganicchemistry.comnumberanalytics.commasterorganicchemistry.combyjus.com While typically used for the reduction of aldehydes and ketones, its reactivity can be modulated for the reduction of nitroarenes. masterorganicchemistry.comlumenlearning.com The activation of NaBH4 is crucial for achieving the selective reduction of nitroarenes to N-arylhydroxylamines. mdpi.com

One approach involves the use of a silver-supported titanium dioxide (Ag/TiO2) catalyst. mdpi.com In this system, a B-H bond cleavage occurs, leading to the formation of an active [Ag]-H species. mdpi.com This hybrid species is responsible for the rapid reduction of the nitroarene to the corresponding N-arylhydroxylamine. mdpi.com The N-arylhydroxylamine can be further reduced to the corresponding arylamine, but this subsequent reduction step is slower. mdpi.com

Kinetic studies have shown that nitroarenes with electron-withdrawing substituents are reduced faster than those with electron-donating groups. mdpi.com This observation is consistent with the proposed mechanism where the active silver-hydride species plays a key role. mdpi.com

Impact of Substituents on Yield and Reaction Efficiency.mdpi.comnih.gov

The electronic nature and position of substituents on the aromatic ring significantly influence the yield and efficiency of the reduction of nitroarenes to N-arylhydroxylamines. mdpi.comnih.gov

Kinetic studies consistently show that nitroarenes bearing electron-withdrawing groups are reduced more rapidly than those with electron-donating groups. mdpi.com For instance, in reductions catalyzed by Ag/TiO2 with NaBH4, the presence of an electron-withdrawing substituent accelerates the initial reduction to the N-arylhydroxylamine. mdpi.com This is attributed to the increased electrophilicity of the nitro group, making it more susceptible to nucleophilic attack by the hydride species.

In contrast, nitroarenes with electron-donating groups are more likely to be converted into anilines, which lowers the selectivity for the desired N-arylhydroxylamine product. nih.gov The steric hindrance of substituents also plays a role, with the position of the substituent affecting the adsorption of the molecule onto the catalyst surface and, consequently, the reaction pathway. nih.gov For example, in the hydrogenation of chloronitrobenzenes, the steric hindrance at different positions on the ring influences the selectivity of the reduction. nih.gov

Preparation from 4-Bromophenol (B116583) via Hydroxylamine-O-sulfonic acid.wikipedia.org

An alternative synthetic route to N-arylhydroxylamines involves the use of hydroxylamine-O-sulfonic acid (HOSA). wikipedia.org This reagent is a versatile tool for introducing amine groups. wikipedia.orgntu.ac.uk The synthesis of this compound from 4-bromophenol using hydroxylamine-O-sulfonic acid represents a potential, though less commonly documented, pathway. The general reactivity of HOSA involves the amination of various substrates. wikipedia.orgntu.ac.uk For instance, it reacts with tertiary amines to form trisubstituted hydrazinium (B103819) salts and with pyridine (B92270) to yield the 1-aminopyridinium salt. wikipedia.org

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent can have a profound impact on the reaction yield and selectivity.

Solvent Effects on Yield.numberanalytics.comnumberanalytics.comspringernature.com

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, mechanisms, and product yields. numberanalytics.comnumberanalytics.comspringernature.com The polarity, viscosity, and temperature of the solvent all play a role in its effect on a reaction. numberanalytics.com In the context of synthesizing N-arylhydroxylamines, the solvent can stabilize intermediates and transition states, thereby affecting the reaction pathway. numberanalytics.com

For reductions using sodium borohydride, hydroxylic solvents like methanol (B129727) and ethanol (B145695) are commonly employed. commonorganicchemistry.com However, NaBH4 can decompose in these solvents over time. commonorganicchemistry.com Tetrahydrofuran (B95107) (THF) is another solvent option, sometimes used in a mixture with a hydroxylic solvent. commonorganicchemistry.comnumberanalytics.com The choice of solvent can also impact the stereoselectivity of NaBH4 reductions. numberanalytics.com

In the context of catalytic hydrogenations to form N-arylhydroxylamines, the solvent choice can be equally critical. For instance, in a continuous flow hydrogenation process using a Pt/C catalyst, tetrahydrofuran (THF) was used as the solvent. nih.gov The selection of an appropriate solvent is essential for achieving high yields and selectivity, as it can influence the solubility of reactants and the activity of the catalyst. numberanalytics.com

Role of Various Bases in Synthetic Protocols

The synthesis of this compound, primarily achieved through the reduction of 1-bromo-4-nitrobenzene (B128438), involves reaction conditions where the choice of base or pH is crucial for achieving high yields and selectivity. Bases in these synthetic protocols fulfill several key roles, including acting as acid scavengers, activating reagents, and controlling the pH to favor the formation of the hydroxylamine (B1172632) over the fully reduced aniline (B41778). sdlookchem.com

One of the principal synthetic routes is the partial reduction of the corresponding nitro compound. For instance, the reduction of 1-bromo-4-nitrobenzene can be performed using various reducing agents. In many of these transformations, the reaction medium's pH must be carefully controlled.

In subsequent reactions involving the synthesized this compound, bases are essential for facilitating further transformations. For example, in the acylation of N-(4-bromophenyl)hydroxylamine, a base is required to neutralize the acid generated during the reaction. A specific instance involves the reaction of N-(4-bromophenyl)hydroxylamine with acetyl chloride, where sodium bicarbonate (NaHCO₃) is used as the base. google.com In this protocol, a suspension of the hydroxylamine and sodium bicarbonate in diethyl ether is treated with acetyl chloride at 0°C. google.com The primary role of NaHCO₃ is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed from the reaction between the hydroxylamine and acetyl chloride. This prevents the protonation of the starting material and product, which could otherwise lead to undesired side reactions or decomposition.

The selection of the base can significantly influence the reaction's outcome. The properties of the base, such as its strength, solubility in the reaction solvent, and the nature of its cation and anion, are all determining factors. sdlookchem.com Inorganic bases are common, with their cations affecting solubility and interaction with the substrate, while the anions determine coordination and stability. sdlookchem.com

Below is a table summarizing the role of bases in reactions pertinent to the synthesis and further functionalization of this compound.

Base Reactants Role of Base Reference
Sodium Bicarbonate (NaHCO₃)N-(4-bromophenyl)hydroxylamine, Acetyl chlorideNeutralizes HCl byproduct (Acid Scavenger) google.com
General BaseThis compound, Benzaldehyde (B42025)Necessary for the reaction to proceed, likely as a catalyst or to deprotonate the hydroxylamine. escholarship.org

Gram-Scale Synthetic Feasibility

The utility of this compound as an intermediate in the synthesis of more complex molecules necessitates its availability on a gram scale. Research and patent literature indicate that the synthesis of this compound is indeed feasible at this scale.

A key indicator of its gram-scale availability is its use as a starting material in multi-gram quantities for subsequent synthetic steps. For example, a documented procedure starts with 1.00 gram of N-(4-bromophenyl)hydroxylamine for a trifluoromethoxylation reaction, demonstrating its accessibility for laboratory-scale synthesis. google.com

The primary synthetic routes to this compound, such as the catalytic reduction of 1-bromo-4-nitrobenzene, are well-established and generally scalable. nih.gov Catalytic hydrogenation, for example, is a common industrial process that can be adapted for larger scale production. Another method involves the photochemical reduction of 1-bromo-4-nitrobenzene using γ-terpinene, which has been shown to produce N-(4-bromophenyl)hydroxylamine in high yield (94%), although the reported experiment was on a smaller scale (53 mg). rsc.org However, photochemical reactors can be designed for larger throughput, suggesting potential for scalability.

The synthesis of related building blocks for complex molecules is often reported on a gram scale, which supports the feasibility of preparing key intermediates like this compound in similar quantities. researchgate.netmdpi.comnih.gov The straightforward nature of the reduction of an aromatic nitro compound, a common transformation in organic synthesis, lends itself to being scaled up with appropriate engineering controls. lookchem.com

The table below outlines examples and indicators of the gram-scale synthetic feasibility of this compound.

Scale of Use/Synthesis Method/Use Yield Significance Reference
1.00 gramUsed as starting material for acylationNot ApplicableDemonstrates availability at gram-scale for further reactions. google.com
53 mgPhotochemical reduction of 1-bromo-4-nitrobenzene94%High-yield method with potential for scaling. rsc.org
GeneralReduction of 1-bromo-4-nitrobenzeneVariableEstablished and commonly scalable chemical transformation. ontosight.ai

Chemical Reactivity and Diverse Transformations of 4 Bromophenylhydroxylamine

Amidation Reactions and Derivative Synthesis

The transformation of aldehydes into amides is a fundamental process in organic synthesis, and the use of hydroxylamines, including 4-bromophenylhydroxylamine, has been explored in this context. These reactions often proceed through a nitrone intermediate. acs.org

A metal-free and efficient method for the synthesis of amides involves the reaction of aldehydes with hydroxylamines, promoted by tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) in the presence of potassium hydroxide (B78521) (KOH). acs.org In this process, various 4-substituted aromatic hydroxylamines can react smoothly with aldehydes to produce the corresponding amides in good to excellent yields. acs.org The reaction is generally applicable to a range of aromatic aldehydes. acs.org For instance, both electron-rich and electron-deficient aromatic aldehydes react effectively with N-phenylhydroxylamine to yield amides. acs.org However, the reaction does not typically work with aliphatic aldehydes, which may lead to the decomposition of the unstable intermediate nitrones. acs.org

Table 1: Reaction of Various Aldehydes with N-phenylhydroxylamine (2a) for Amide Synthesis

Aldehyde Product Yield (%)
2-Chlorobenzaldehyde 5c 73
2-Nitrobenzaldehyde 5g 68
2-Methoxybenzaldehyde 5b 66
1-Naphthaldehyde 5l 69
Furan-2-carbaldehyde 5m 68
Thiophene-2-carbaldehyde 5n 65

Data sourced from a study on the amination of aldehydes with hydroxylamines. acs.org

The electronic properties of substituents on the phenyl ring of the aromatic hydroxylamine (B1172632) significantly impact the reaction yield. acs.org Aromatic hydroxylamines bearing electron-withdrawing groups on the phenyl ring generally provide higher yields compared to those with electron-donating groups. acs.org For example, the reaction of N-(3-bromophenyl)hydroxylamine resulted in a 78% yield of the corresponding amide, whereas N-(m-tolyl)hydroxylamine gave a 60% yield. acs.org This trend is also observed with aldehydes, where those with electron-withdrawing groups tend to produce higher yields of amides than those with electron-donating groups. acs.org The position of the substituent on the phenyl ring of the hydroxylamine has a lesser effect on the yield, although 4-substituted hydroxylamines tend to give better results than their 2- or 3-substituted counterparts. acs.org

Table 2: Influence of Substituents on Aromatic Hydroxylamines on Amide Yield

Hydroxylamine Substituent Type Product Yield (%)
N-(3-bromophenyl)hydroxylamine Electron-withdrawing 5t 78
N-(m-tolyl)hydroxylamine Electron-donating 5s 60

Data illustrates the effect of electronic properties on reaction outcomes. acs.org

Amidation of Aldehydes with 4-Substituted Aromatic Hydroxylamines.

Formation of Nitrones and Subsequent Reactions

Nitrones are valuable synthetic intermediates, often generated from the condensation of N-substituted hydroxylamines with aldehydes or ketones. researchgate.net This reaction is a key step in various synthetic pathways.

The synthesis of nitrones from N-arylhydroxylamines and aldehydes is a straightforward and high-yielding process. For example, N-(p-bromophenyl)hydroxylamine reacts with 5-nitrofurfural in absolute ethanol (B145695) at room temperature to produce the corresponding nitrone. The reaction mixture is typically stirred in the dark overnight, and the product can be isolated by filtration and recrystallization. This method is applicable to a variety of N-arylhydroxylamines with different substituents on the aromatic ring.

The reaction between N-arylhydroxylamines and aldehydes leads to the formation of aldonitrones, which have a proton on the alpha-carbon. acs.orgmcmaster.ca These aldonitrones are key intermediates in the amidation reaction mentioned previously. acs.org Control experiments have confirmed the role of the nitrone as an intermediate in the conversion of aldehydes to amides. acs.org While aromatic aldehydes are effective in this reaction, aliphatic aldehydes often fail to produce the desired products due to the instability of the resulting aldonitrones under the reaction conditions. acs.org

Nitrones are 1,3-dipolar species that can participate in cycloaddition reactions with various dipolarophiles, most notably alkenes, to form five-membered heterocyclic rings called isoxazolidines. mdpi.commdpi.com This 1,3-dipolar cycloaddition is a powerful tool in organic synthesis. chim.it The nitrone derived from this compound can be reacted with a dipolarophile such as N-phenylmaleimide in refluxing toluene. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the isoxazolidine (B1194047) product is isolated by cooling the reaction mixture and filtering the resulting solid. These isoxazolidine derivatives are of interest due to their potential biological activities.

Intramolecular Rearrangements and Migration Reactions

Trifluoromethoxylation via Intramolecular Trifluoromethoxy Group Migration

The synthesis of trifluoromethoxylated aromatic compounds is of significant interest due to the unique properties the trifluoromethoxy (OCF₃) group imparts upon molecules, such as enhanced metabolic stability and lipophilicity. A notable transformation involving this compound derivatives is the intramolecular trifluoromethoxylation to produce ortho-trifluoromethoxylated anilines. This process circumvents the need for harsh reagents often associated with direct trifluoromethoxylation.

Mechanistic studies suggest that this intramolecular migration is not a radical process but proceeds via a heterolytic cleavage of the N–OCF₃ bond. This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. A rapid recombination of this ion pair at the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity, yields the final 2-trifluoromethoxy-4-bromoaniline product. The intramolecular nature of this migration has been supported by crossover experiments, which confirm that the migrating group does not detach and react with other molecules in the solution.

This synthetic strategy provides an efficient and scalable method for accessing valuable OCF₃-containing building blocks from N-aryl-N-hydroxylamine synthons. nih.gov

Reaction Step Description Proposed Mechanism Key Intermediates
O-TrifluoromethylationThe hydroxylamine group is converted to an N-trifluoromethoxy amine.Radical process involving single-electron transfer (SET). nih.govN-hydroxyl radical, trifluoromethyl radical. nih.gov
OCF₃ MigrationThe trifluoromethoxy group migrates from the nitrogen atom to the ortho-carbon of the phenyl ring.Heterolytic N–OCF₃ bond cleavage followed by recombination. Nitrenium ion, trifluoromethoxide anion.
TautomerizationThe non-aromatic intermediate rearranges to restore the aromatic system.Proton transfer.Dienone-like intermediate.

O-Acylation and its Implications

The O-acylation of N-arylhydroxylamines, including this compound, is a fundamental reaction that yields O-acyl derivatives. This transformation involves the reaction of the hydroxylamino group with an acylating agent, such as an acyl halide or anhydride, leading to the formation of an ester linkage at the oxygen atom. nih.govmolaid.com

This reaction is often carried out under acidic conditions, which can promote chemoselectivity for the oxygen atom over the nitrogen atom. nih.gov The use of trifluoromethanesulfonic acid (TfOH) has been noted as a particularly effective catalyst for acylation reactions, capable of driving both O- and C-acylation under various conditions. mdpi.com For the O-acylation of hydroxylamines, the reaction typically involves the nucleophilic attack of the hydroxylamine's oxygen on the electrophilic carbonyl carbon of the acylating agent.

The resulting O-acyl N-arylhydroxylamine derivatives are significant for several reasons. They can serve as stable, storable precursors for further synthetic transformations. nih.gov The acyl group can function as a protecting group for the hydroxylamine moiety. Furthermore, these acylated products are relevant intermediates in various chemical and biological studies. A simple and efficient method for acetylation, a specific type of acylation, can be performed using acetic anhydride, sometimes even without a catalyst or solvent, highlighting the accessibility of this transformation. mdpi.com

Acylating Agent Reaction Conditions Product Type Significance of Product
Acyl Halides (e.g., Acetyl Chloride)Acidic medium (e.g., CF₃CO₂H). nih.govO-Acyl Hydroxylamine SaltStable, crystalline solids for storage and further use. nih.gov
Carboxylic Anhydrides (e.g., Acetic Anhydride)Catalyst- and solvent-free, 60 °C. mdpi.comO-Acetyl HydroxylamineDirect formation of protected hydroxylamine.
Acylating agent with TfOH catalystNeat or with solvent, mild conditions. mdpi.comO-Acyl HydroxylamineEfficient synthesis under superacid catalysis.

Radical Reactions

Radical reactions are chemical processes characterized by intermediates with unpaired electrons. libretexts.org These reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.orgnumberanalytics.com While this compound itself can be involved in various redox processes, its most well-documented participation in a radical mechanism is as a precursor in the O-trifluoromethylation step required for the intramolecular trifluoromethoxylation described previously.

Experimental data indicate that the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives is a radical process. molaid.com The reaction is initiated by the deprotonation of the N-protected hydroxylamine, which then undergoes a single-electron transfer (SET) to an electrophilic trifluoromethyl source, such as a Togni reagent. nih.gov This electron transfer generates an N-hydroxyl radical intermediate and a trifluoromethyl radical. nih.gov

The propagation phase involves the recombination of the N-hydroxyl radical with the trifluoromethyl radical to form the O-trifluoromethylated hydroxylamine intermediate, N-(4-bromophenyl)-N-(trifluoromethoxy)amine. nih.gov This step is crucial as it sets the stage for the subsequent ionic rearrangement. The generation of radicals can be induced by heat, light, or chemical initiators. libretexts.orgrutgers.edu The high reactivity of these radical intermediates drives the reaction forward, allowing for the formation of the key N-O(CF₃) bond.

Radical Reaction Phase Description for O-Trifluoromethylation Species Involved
Initiation Generation of radical species via single-electron transfer (SET) from the deprotonated hydroxylamine derivative to a CF₃⁺ source. nih.govN-protected this compound anion, Togni reagent.
Propagation Recombination of the generated radicals to form the O-trifluoromethylated product. nih.govN-hydroxyl radical, trifluoromethyl radical.
Termination Combination of any two radical species to form a non-radical product, ending the chain reaction. libretexts.orgAny two radical intermediates.

Mechanistic Investigations of Reactions Involving 4 Bromophenylhydroxylamine

Elucidation of Nitrenium Ion Intermediates

Nitrenium ions (R₂N⁺) are reactive intermediates characterized by a positively charged, dicoordinate nitrogen atom. wikipedia.org They are isoelectronic with carbenes and can exist in either a singlet or a triplet state. wikipedia.org While the parent nitrenium ion (NH₂⁺) has a triplet ground state, most arylnitrenium ions are ground-state singlets. wikipedia.org These intermediates are implicated in various chemical transformations and have been a subject of extensive research due to their role in processes like DNA damage. wikipedia.orgnih.gov The generation of arylnitrenium ions can be achieved through methods such as the activation of aryl hydroxylamines with acids. wikipedia.org

Research has been conducted on the singlet stabilization of nitrenium ion intermediates that are generated from p-bromophenylhydroxylamine. csj.jpjst.go.jp The substitution of a phenyl group on the nitrenium ion leads to a significant stabilization of the singlet state. umn.edu This stabilization arises from the enhanced π-acceptor character of the positively charged nitrogen compared to a neutral carbon, a feature more pronounced in the singlet state where an empty p-orbital is available for acceptance. umn.edu In the case of phenylnitrenium, the lowest energy π orbital shows a large coefficient for the p-orbital on the nitrenium nitrogen, contributing to the preference for the singlet spin state. umn.edu

The chemistry of aryl nitrenium ions in aqueous solutions is critical, particularly due to their biological implications. mdpi.comnih.gov Time-resolved spectroscopic studies on related compounds like the N,N-di(4-bromophenyl)nitrenium ion have provided valuable data on their behavior in acidic aqueous environments. mdpi.comnih.gov These studies have shown that nitrenium ions can be generated efficiently in aqueous solutions. mdpi.commdpi.com In acidic mixed aqueous solutions, the N,N-di(4-bromophenyl)nitrenium ion has been observed to exhibit basic properties, abstracting a proton from the solution to form a dication intermediate. mdpi.comnih.gov This dication can then accept an electron to form a radical cation. mdpi.comnih.gov The lifetime and stability of such nitrenium ions are influenced by the solvent, with the N,N-di(4-bromophenyl)nitrenium ion showing a longer lifetime in acetonitrile (B52724) compared to water. mdpi.com

Table 1: Lifetime of N,N-di(4-bromophenyl)nitrenium ion in Different Solvents

SolventLifetime (µs)
Acetonitrile124
Water6.57
Data sourced from reference mdpi.com

Singlet Stabilization of Nitrenium Ion Intermediates Generated from p-Bromophenylhydroxylamine.

Mechanistic Pathways of Amidation Reactions

Amidation reactions, which form one of the most fundamental bonds in organic chemistry and biology, can proceed through various mechanistic pathways. researchgate.netcatalyticamidation.info While traditional methods often require stoichiometric activating agents that generate significant waste, catalytic direct amidation between a carboxylic acid and an amine is a more atom-economical approach where water is the only stoichiometric byproduct. catalyticamidation.info Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been crucial in understanding these reactions. ic.ac.uk For instance, in certain catalytic systems, pathways involving boronic acid catalysts have been investigated, revealing intermediates that differ from initially proposed structures. mdpi.com The reaction can proceed through a zwitterionic intermediate even in non-polar solvents, followed by steps involving proton transfer and bond rotation. ic.ac.uk

Analysis of Photoinduced Electron Transfer Processes in Functionalization

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor, resulting in charge separation and the formation of radical ions. edinst.com This process is central to various chemical transformations and has been extensively studied using ultrafast spectroscopy. rsc.org In the context of functionalization, PET can initiate reactions by creating highly reactive intermediates. researchgate.net The efficiency of PET is governed by factors such as the distance between the donor and acceptor and the energetic driving force, which can be estimated using the Rehm-Weller equation. edinst.commdpi.com Mechanistic investigations of PET often involve techniques like light on/off experiments, fluorescence quenching studies, and kinetic analysis to elucidate the sequence of events, including the potential for consecutive PET processes. researchgate.net

Hydrolysis Mechanisms of Hydroxylamine (B1172632) Derivatives

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. wikipedia.org For organic compounds, this is a common degradation pathway. viu.ca The hydrolysis of hydroxylamine derivatives, like other organic functional groups such as amides and esters, can be catalyzed by either acid or base. wikipedia.orglibretexts.org

In acidic conditions, the mechanism for amide hydrolysis, which shares similarities with hydroxylamine derivatives, typically involves the protonation of the carbonyl (or analogous group), making it more susceptible to nucleophilic attack by water. wikipedia.org This is followed by proton transfer and the departure of the leaving group. libretexts.org

4 Bromophenylhydroxylamine As a Key Synthetic Intermediate and Building Block

Synthesis of N-Arylhydroxylamine Analogues

4-Bromophenylhydroxylamine is a foundational molecule for the synthesis of various N-arylhydroxylamine derivatives. These analogues are often produced through substitution reactions where the bromine atom on the phenyl ring is replaced, or through modifications of the hydroxylamine (B1172632) group. A patented process describes the production of novel hydroxylamine derivatives with the general formula Ar-ONH2, where 'Ar' can be a substituted phenyl group, including one with a bromine atom at the 4-position. google.com This highlights the role of this compound as a precursor in generating a library of N-arylhydroxylamine compounds with diverse functionalities.

Role in the Synthesis of Heterocyclic Compounds

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to many areas of chemical and pharmaceutical research.

Precursor for Isoxazolidine (B1194047) Synthesis via Nitrone Intermediates

This compound can be converted into nitrone intermediates, which are reactive 1,3-dipoles. These nitrones readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine rings. mdpi.com This transformation is a key step in building complex molecular scaffolds. The reaction of nitrosobenzene, a related compound, with styrene (B11656) can directly generate reactive nitrones in situ, leading to the formation of isoxazolidines. rsc.org This demonstrates the potential of aryl-nitroso and hydroxylamine compounds in heterocyclic synthesis. The resulting isoxazolidine derivatives are themselves useful intermediates for further synthetic manipulations. mdpi.com

Involvement in Photochemical Synthesis of 1,2,4-Triazoles

While direct involvement of this compound is not explicitly detailed in the provided context, the synthesis of 1,2,4-triazoles often involves intermediates that can be conceptually related. For instance, a photochemical multi-component reaction for synthesizing 1,2,4-triazoles has been reported, which proceeds through the formation of an azomethine ylide intermediate. nih.govrsc.org This type of reactive intermediate shares some conceptual similarities with nitrones derived from hydroxylamines. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of hydrazines with other reagents under different conditions. scispace.comorganic-chemistry.org A wide range of substituted 1,2,4-triazoles have been synthesized, including those with halogenated phenyl groups, indicating the compatibility of such precursors in these synthetic schemes. nih.gov

Applications in β-Lactam Chemistry

The β-lactam ring is a core structural feature of many important antibiotics. nih.govuni-goettingen.dewikipedia.orgutrgv.edulibretexts.org this compound and its derivatives can be utilized in the synthesis and modification of β-lactam-containing molecules. The Kinugasa reaction, for example, involves the reaction of a nitrone with an alkyne, catalyzed by copper, to produce β-lactams. mdpi.comwikipedia.org This highlights a direct route from hydroxylamine-derived nitrones to the β-lactam core. Furthermore, modifications to the β-lactam structure, such as the introduction of substituted phenyl rings, can influence the biological activity and stability of the resulting compounds. nih.gov The synthesis of new spirocyclopropanated β-lactams has been described, showcasing the ongoing development in this field. uni-goettingen.de

Intermediate for the Synthesis of Biologically Relevant Molecules (excluding specific biological activities and clinical data)

This compound serves as an intermediate in the synthesis of a variety of molecules with potential biological relevance. Its utility is evident in the construction of heterocyclic systems like 1,2,3- and 1,2,4-triazoles, which are known scaffolds in medicinal chemistry. mdpi.com The synthesis of these triazoles can be achieved through various classical and green chemistry methods. mdpi.com For example, the synthesis of 1,2,4-triazole derivatives can involve the condensation of hydrazines with other molecules. scispace.com The incorporation of a bromophenyl group, as would be possible starting from this compound, can be a key feature in the design of new compounds.

Computational and Theoretical Studies of 4 Bromophenylhydroxylamine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into molecular systems. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational level of theory. arxiv.orgntnu.no DFT, on the other hand, uses the electron density as the fundamental variable, which can simplify calculations and often provides more accurate results, especially when electron correlation effects are significant. arxiv.orgscribd.com

Both HF and DFT methods have been employed to study a variety of molecules, including derivatives of other compounds, to predict their properties. rsc.orgresearchgate.net For instance, in studies of substituted anilines, DFT methods, particularly with the B3LYP functional, have been shown to provide results that are in good agreement with experimental data for vibrational frequencies and geometric parameters. globalresearchonline.net DFT calculations can be more accurate than HF for these properties due to the inclusion of electron correlation. scribd.com The choice of functional and basis set, such as 6-311+G(d,p), is crucial for obtaining reliable results. globalresearchonline.netunitn.it

A fundamental application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. nubakery.orgmedium.com This process involves finding the minimum energy conformation on the potential energy surface. google.com Both HF and DFT methods are used for geometry optimization. scribd.comresearchgate.net

For molecules similar in complexity to 4-bromophenylhydroxylamine, such as substituted anilines, geometry optimization is a standard procedure. globalresearchonline.net The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, and the energy is at a minimum. google.comresearchgate.net The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. scribd.com It is a critical first step for subsequent calculations like vibrational frequency analysis. q-chem.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) (4-chloro-2-bromoaniline) Calculated at Different Levels of Theory. This table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.

ParameterHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
C1-C2 Bond Length (Å)1.3891.402
C-N Bond Length (Å)1.3851.398
C-Br Bond Length (Å)1.9211.918
C-Cl Bond Length (Å)1.7391.745
C2-C1-C6 Bond Angle (°)118.8118.9
N-C1-C6 Bond Angle (°)120.7120.6

Electronic structure analysis delves into the arrangement of electrons in a molecule, which governs its chemical behavior. diva-portal.orguic.edu This includes understanding the nature of chemical bonds, the distribution of electron density, and the energies of molecular orbitals. researchgate.net DFT and HF methods are fundamental to these analyses. nih.gov

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. Analysis of the electron distribution, often through Mulliken population analysis or similar methods, can reveal the partial charges on atoms, providing insight into the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack. nrel.gov The electronic band structure and density of states (DOS) can also be calculated to understand the electronic properties, indicating whether a material is a conductor, semiconductor, or insulator. mdpi.com

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.comnumberanalytics.com The calculations determine the frequencies at which a molecule's atoms vibrate. researchgate.net These frequencies correspond to the absorption peaks observed in experimental IR and Raman spectroscopy.

This analysis must be performed on a geometry that has been optimized at the same level of theory to ensure the structure is at a stationary point on the potential energy surface. q-chem.com The results of the frequency calculation also serve to confirm that the optimized geometry is a true minimum (all real frequencies) rather than a transition state (one imaginary frequency). researchgate.net For related molecules like substituted anilines, calculated vibrational frequencies using DFT (e.g., B3LYP/6-311++G(d,p)) have shown excellent agreement with experimental FT-IR and FT-Raman spectra, often with the use of scaling factors to correct for approximations in the theoretical model. globalresearchonline.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Molecule (4-chloro-2-bromoaniline). This table demonstrates the correlation between theoretical predictions and experimental data. Specific values for this compound would require dedicated calculations.

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-311++G(d,p)) Scaled
N-H stretch3480-3482
C-H stretch306530683066
C=C stretch159515971596
C-N stretch128512881287
C-Br stretch660662661

Theoretical calculations can also predict NMR chemical shifts, which are fundamental parameters in the structural elucidation of organic compounds. sigmaaldrich.compitt.edu The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR shifts. mjcce.org.mk This method, often used in conjunction with DFT, computes the magnetic shielding tensors for each nucleus in the molecule. mjcce.org.mk

The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). scribd.com These theoretical predictions can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules or for distinguishing between isomers. libretexts.org Studies on various organic molecules have shown that GIAO calculations at the DFT level, for example using the B3LYP functional, can reproduce experimental ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mjcce.org.mk

Vibrational Frequency Analysis.

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. smu.edu This involves mapping out the potential energy surface that connects reactants, transition states, and products.

Modeling reaction mechanisms allows researchers to understand the step-by-step process of a chemical transformation. smu.edu By calculating the energies of reactants, products, and any intermediates and transition states, one can determine the reaction's thermodynamics (e.g., enthalpy of reaction) and kinetics (e.g., activation energy barriers). mdpi.com Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to find the lowest energy path between reactants and products. rsc.org These models can reveal the detailed molecular motions involved in bond breaking and formation, providing insights that are often difficult to obtain through experiments alone. smu.edu This approach is particularly useful in fields like catalysis, where understanding the precise mechanism is key to designing more efficient catalysts. rsc.org

Rationalization of Reaction Outcomes

Computational modeling provides a powerful framework for understanding and predicting the outcomes of chemical reactions involving this compound and its derivatives. rsc.org Techniques such as Density Functional Theory (DFT) are frequently employed to elucidate reaction mechanisms, rationalize reactivity and selectivity, and even predict new chemical transformations. rsc.orgpitt.edu These computational studies can provide molecular-level insights into complex reaction pathways and the role of various factors, such as catalysts and solvent effects. pitt.edu

For instance, in the context of catalytic reactions, computational models can help in understanding how different ligands or catalyst modifications influence the selectivity between various possible reaction pathways. nih.gov By calculating the activation energies for different routes, researchers can determine the most likely product. rsc.org An example of this is in the study of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where DFT calculations have been used to compare mononuclear and binuclear mechanisms, correctly predicting the dominant reaction pathway consistent with experimental results. rsc.org

Modeling of Molecular Interactions and Reactivities

The modeling of molecular interactions is crucial for understanding the behavior of this compound in various chemical and biological systems. Computational methods allow for the detailed analysis of intermolecular forces, which govern how molecules recognize and bind to each other. nih.govbiorxiv.org

One of the key applications of molecular modeling is in predicting the reactivity of a molecule. ajchem-a.com Quantum chemical parameters derived from calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the kinetic stability and charge transfer capabilities of a molecule. ajchem-a.comnih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity. ajchem-a.com

Pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, is another important application. nih.govadvancedsciencenews.com This approach helps in understanding the molecular interactions required for a molecule to bind to a specific protein target. advancedsciencenews.com By creating these models, researchers can screen large virtual databases of compounds to identify potential new molecules with desired biological activities. advancedsciencenews.com

Scaled Quantum Mechanics Force Field (SQM FF) Methodology

The Scaled Quantum Mechanics (SQM) Force Field (FF) methodology is a computational technique used to improve the accuracy of molecular mechanics calculations. wikipedia.org In molecular mechanics, a force field is a set of parameters and functions used to calculate the potential energy of a system of atoms. wikipedia.org The accuracy of these calculations is highly dependent on the quality of the force field parameters. wikipedia.org

The SQM FF approach involves deriving force field parameters from high-level quantum mechanics (QM) calculations. arxiv.org This allows for the creation of highly specific and accurate force fields for particular molecules or systems, where generic force fields might not be adequate. arxiv.org These QM-derived force fields can then be used in molecular dynamics simulations to study the conformational landscape and dynamic behavior of molecules like this compound.

A key aspect of this methodology is the combination of QM calculations for a specific region of interest (the QM region) with a molecular mechanics description for the rest of the system (the MM region) in what is known as a QM/MM hybrid model. arxiv.orgnih.gov This approach allows for the study of large, complex systems at a manageable computational cost while maintaining high accuracy for the chemically active site. nih.gov Automated procedures are being developed to streamline the construction of these complex models, making them more accessible for a wider range of applications. arxiv.org

Theoretical Insights into Molecular Properties

Theoretical calculations provide profound insights into the intrinsic molecular properties of this compound. Methods like Density Functional Theory (DFT) are widely used to determine optimized molecular structures, vibrational frequencies, and electronic properties. nih.govajol.info

DFT calculations at the B3LYP/6-311G++(d,p) level, for example, have been successfully used to study the molecular structures and properties of related compounds like bromophenols. nih.gov These studies reveal how factors such as intramolecular hydrogen bonding and the inductive effects of the bromine substituent influence the molecule's geometry and acidity. nih.gov

Furthermore, computational studies can predict various spectroscopic properties. For instance, theoretical calculations can yield vibrational wavenumbers for FT-IR and Raman spectra that show good agreement with experimental data. mdpi.com Analysis of the molecular electrostatic potential (MEP) and Mulliken charge distribution can identify the most reactive sites within a molecule, with areas of negative potential indicating susceptibility to electrophilic attack. ajol.infomdpi.com

The following table summarizes key quantum chemical parameters that can be calculated to describe the chemical behavior of a molecule:

ParameterSymbolSignificance
HardnessηResistance to deformation or change
SoftnessSReciprocal of hardness, indicates reactivity
ElectronegativityχPower of an atom to attract electrons
ElectrophilicityωA measure of energy lowering

These theoretical descriptors are invaluable for understanding the chemical reactivity and potential applications of this compound and its derivatives. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromophenylhydroxylamine
Reactant of Route 2
4-Bromophenylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.